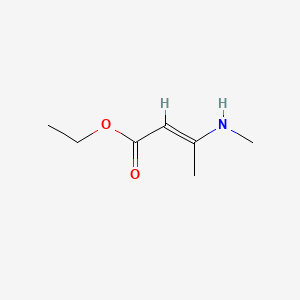

Ethyl 3-(methylamino)-2-butenoate

Description

Contextualization of Enaminone Chemistry

Enaminones are a class of organic compounds characterized by the conjugated system N-C=C-C=O. rsc.org This structural motif, which can be described as a vinylogous amide or urethane, imparts a unique reactivity profile to these molecules. rsc.org They are not simply enol-aza equivalents, a misconception that historically hindered the exploration of their full synthetic potential. bohrium.com The chemistry of enaminones is rich and varied, encompassing both nucleophilic and electrophilic behavior. acgpubs.orgresearchgate.net This dual reactivity allows them to participate in a wide range of chemical transformations, making them highly valuable intermediates in organic synthesis. acgpubs.orgijcce.ac.ir

The synthesis of enaminones is often achieved through the condensation of 1,3-dicarbonyl compounds with primary or secondary amines. rsc.orgijcce.ac.ir Numerous methods have been developed to facilitate this transformation, employing various catalysts and reaction conditions to improve yields and selectivity. acgpubs.orgijcce.ac.ir Modern approaches often focus on greener methodologies, such as using water as a solvent or employing microwave irradiation to reduce reaction times and the use of hazardous solvents. ijcce.ac.irwpmucdn.com

Enaminones are crucial precursors in the synthesis of diverse heterocyclic compounds, including pyrazoles, quinolines, and pyridinones, many of which exhibit important biological activities. acgpubs.orgorientjchem.org Their ability to undergo intramolecular cyclization and participate in redox-active transformations further expands their synthetic utility. researchgate.net Recent research has continued to uncover novel reactions and applications for enaminones, solidifying their status as indispensable tools for the modern organic chemist. bohrium.comresearchgate.netsioc-journal.cn

Significance of Ethyl 3-(methylamino)-2-butenoate as a Versatile Synthetic Building Block

This compound stands out as a particularly useful enaminone due to its specific structural features and predictable reactivity. The presence of the methylamino group and the ethyl ester functionality provides handles for a variety of chemical modifications. Its versatility is demonstrated by its use as a precursor for the synthesis of numerous complex molecules and heterocyclic systems. acgpubs.orgijcce.ac.ir

The compound's value lies in its ability to act as a multipurpose synthetic intermediate. acgpubs.org It can be employed in the construction of biologically active compounds, including those with potential antibacterial, anti-inflammatory, and antitumor properties. acgpubs.org For instance, it has been utilized in the lead derivatization of compounds targeting ESKAPE pathogens, a group of bacteria with high rates of antibiotic resistance. chemicalbook.com

The reactivity of this compound allows for various transformations, including C-C, C-N, C-O, and C-S bond formations. sioc-journal.cn This adaptability makes it a key starting material for creating a diverse library of organic molecules with potential applications in medicinal chemistry and materials science.

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| CAS Number | 870-85-9 |

| Boiling Point | 207.9°C at 760 mmHg |

| Density | 0.955 g/cm³ |

| Appearance | Oil |

Data sourced from references chemsynthesis.comnist.govalfa-chemistry.com

Historical Overview of Research on this compound and Related Structures

The study of enaminones has a long history, with early research focusing on their fundamental properties and synthesis. researchgate.net The first comprehensive review on enaminones was published in 1977, marking a significant milestone in the recognition of their synthetic potential. researchgate.net Since then, there has been a continuous and growing interest in this class of compounds. researchgate.net

Initial synthetic methods for enaminones, including this compound, often involved straightforward condensations but sometimes suffered from long reaction times or the use of harsh conditions. ijcce.ac.ir Over the decades, significant progress has been made in developing more efficient and environmentally friendly synthetic protocols. The introduction of catalysts such as lanthanum trichloride (B1173362), ceric ammonium (B1175870) nitrate (B79036), and gold(III) has enabled the synthesis of enaminones under milder conditions with improved yields. acgpubs.org

The exploration of the reactivity of enaminones has also evolved considerably. While their role in forming heterocyclic compounds was recognized early on, more recent research has uncovered a wider range of transformations. bohrium.comresearchgate.net This includes their participation in uncommon cyclizations, redox-active processes, and functionalizations at the α-position. researchgate.netsioc-journal.cn The ongoing investigation into the chemistry of this compound and its analogues continues to expand the toolkit of synthetic organic chemists, enabling the creation of increasingly complex and valuable molecules.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(methylamino)but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-10-7(9)5-6(2)8-3/h5,8H,4H2,1-3H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARYTWBWLZAXNK-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801283063 | |

| Record name | Ethyl (2E)-3-(methylamino)-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21759-71-7, 870-85-9 | |

| Record name | Ethyl (2E)-3-(methylamino)-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21759-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(methylamino)-2-butenoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (2E)-3-(methylamino)-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Methylamino 2 Butenoate

Conventional Synthetic Routes to Ethyl 3-(methylamino)-2-butenoate

Traditional methods for the synthesis of this compound have historically relied on well-established chemical transformations. These routes, while effective, often necessitate specific reaction conditions and may involve multiple steps.

Synthesis via Condensation Reactions of β-Dicarbonyl Compounds and Amines

The most direct and widely employed method for the synthesis of this compound is the condensation reaction between a β-dicarbonyl compound, specifically ethyl acetoacetate (B1235776), and methylamine (B109427). researchgate.netnih.gov This reaction is a classic example of enamine formation, where the nucleophilic amine attacks the electrophilic carbonyl carbon of the β-keto ester.

The general mechanism proceeds through the initial nucleophilic addition of methylamine to the ketone carbonyl of ethyl acetoacetate, forming a hemiaminal (or carbinolamine) intermediate. libretexts.orglibretexts.org This is followed by an acid-catalyzed dehydration step, which results in the formation of the stable, conjugated enaminone system. libretexts.orgmasterorganicchemistry.com The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. libretexts.org

The reaction can be carried out under various conditions, including solvent-free systems at room temperature, which offers a more environmentally friendly approach. researchgate.net The chemoselectivity of this reaction is noteworthy, as the amine preferentially reacts with the ketone carbonyl over the less reactive ester carbonyl. researchgate.net

Approaches Involving Keto-Enol Tautomerism and Isomerization

The reactivity of the starting material, ethyl acetoacetate, is intrinsically linked to the phenomenon of keto-enol tautomerism. wikipedia.org Ethyl acetoacetate exists as an equilibrium mixture of its keto and enol forms. The enol tautomer, which possesses a carbon-carbon double bond and a hydroxyl group, plays a crucial role in the condensation reaction.

The presence of the enol form facilitates the reaction with amines. While the reaction can proceed directly with the keto form, the enol form provides an alternative pathway. The equilibrium between the keto and enol forms can be influenced by the solvent and temperature, which in turn can affect the reaction rate and yield of the enaminone product. The final product, this compound, is a stable enamine, and the isomerization to its imine tautomer is generally not favored due to the stabilizing effect of the conjugated system.

Multi-Step Synthesis Strategies

While the direct condensation is the most common route, multi-step synthesis strategies can also be employed, particularly when aiming for more complex analogues or when direct condensation proves inefficient for specific substrates. libretexts.org These strategies often involve the initial formation of a different intermediate that is subsequently converted to the desired enaminone.

For instance, a multi-step approach could involve the protection of one of the carbonyl groups of a diketone, followed by reaction with the amine, and subsequent deprotection. While not the standard method for a simple compound like this compound, such strategies are integral to the synthesis of more complex, multi-substituted amines and can be adapted for this purpose. researchgate.net Another potential multi-step pathway could involve the synthesis of a precursor that is then subjected to an elimination reaction to generate the enamine double bond.

Advanced and Green Synthesis Techniques for this compound

In recent years, there has been a significant push towards developing more efficient, environmentally benign, and sustainable synthetic methods. This has led to the exploration of catalytic and microwave-assisted approaches for the synthesis of this compound and its analogues.

Catalytic Approaches to Enaminone Synthesis

To enhance the rate and efficiency of the condensation reaction, various catalysts have been investigated. These catalysts facilitate the reaction by activating the β-dicarbonyl compound, the amine, or both. The use of catalysts can lead to milder reaction conditions, shorter reaction times, and higher yields.

Several metal salts and complexes have been found to be effective catalysts for the synthesis of β-enaminones. These include:

| Catalyst | Conditions | Yield | Reference |

| Cobalt(II) chloride | Room temperature, solvent-free | High (75-95%) | acgpubs.org |

| Scandium(III) triflate (Sc(OTf)3) | Solvent-free | High | acgpubs.org |

| Zinc perchlorate (B79767) hexahydrate (Zn(ClO4)2·6H2O) | - | >70% | acgpubs.org |

| Ceric ammonium (B1175870) nitrate (B79036) (CAN) | - | Good (70-93%) | acgpubs.org |

| Ferric ammonium nitrate | Room temperature, solvent-free | 69-92% | acgpubs.org |

| Iron-NHC complexes | - | - | researchgate.net |

| Lanthanum trichloride (B1173362) heptahydrate | Room temperature, CH2Cl2 | 85-93% | acgpubs.org |

These catalytic systems offer significant advantages over non-catalytic methods, including operational simplicity and often the ability to perform the reaction under solvent-free conditions, which aligns with the principles of green chemistry. acgpubs.org

Microwave-Assisted Synthesis of this compound and Analogues

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating that can dramatically reduce reaction times. acgpubs.orgresearchgate.net The synthesis of β-enaminones, including this compound, has been shown to be significantly accelerated under microwave conditions. researchgate.netnih.gov

Microwave-assisted synthesis is often performed under solvent-free or "dry" reaction conditions, further enhancing its green credentials. acgpubs.orgresearchgate.net The direct coupling of microwave energy with the reactant molecules leads to a rapid increase in temperature, often resulting in higher yields and cleaner reactions compared to conventional heating methods. acgpubs.orgmdpi.com For example, the reaction of β-dicarbonyl compounds with amines under microwave irradiation can be completed in minutes with yields often exceeding 90%. acgpubs.orgresearchgate.net This methodology has been successfully applied to the synthesis of a wide range of enaminone derivatives. researchgate.netnih.govmdpi.com

Solvent-Free and Environmentally Benign Methodologies

In alignment with the principles of green chemistry, recent research has focused on minimizing or eliminating the use of hazardous solvents in chemical synthesis. One such approach is the use of "neat" reactions, where the reaction is performed without any solvent. wpmucdn.com This methodology is not only environmentally friendly but can also lead to high atom economy, a measure of how many atoms from the reactants are incorporated into the final product. wpmucdn.com

The synthesis of enaminones can be effectively carried out under solvent-free conditions. wpmucdn.com For instance, the reaction between a β-dicarbonyl compound and an amine can proceed by simply melting the reactants together. This approach has been demonstrated in the synthesis of related enaminones where a diketone and an amine source like ammonium acetate (B1210297) are heated together. wpmucdn.com The reaction proceeds through tautomerization of the dicarbonyl compound, followed by a 1,4-addition of the amine and subsequent dehydration to yield the enaminone. wpmucdn.com This method avoids the use of volatile and often toxic organic solvents, which are a major source of environmental pollution. wpmucdn.com

The continuous flow synthesis of related β-amino crotonates has also been demonstrated as a green process technology when performed without any external solvent. researchgate.net This highlights a move towards more sustainable manufacturing processes for this class of compounds.

| Reactant 1 | Reactant 2 | Condition | Advantage |

| β-Dicarbonyl Compound (e.g., Ethyl acetoacetate) | Amine (e.g., Methylamine) | Solvent-free, heating | Environmentally friendly, high atom economy, no solvent waste. wpmucdn.com |

Flow Chemistry Applications in Enaminone Preparation

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including active pharmaceutical ingredients, offering significant advantages over traditional batch processing. nih.gov This methodology involves pumping reagents through tubes or pipes, where they mix and react. thieme-connect.de The use of packed-bed reactors containing immobilized catalysts or scavengers can streamline the process, allowing for multi-step syntheses to be performed in a continuous fashion. thieme-connect.de

The synthesis of β-amino α,β-unsaturated esters, including this compound, has been successfully demonstrated using continuous flow systems. researchgate.net The reaction of a β-ketoester with an amine can be performed in a tubular reactor, which overcomes the heat and mass transfer limitations often encountered in batch reactors. researchgate.net This leads to enhanced reaction rates and production capacity. researchgate.net

A key advantage of flow chemistry in enaminone synthesis is the ability to precisely control reaction parameters such as temperature, pressure, and residence time. nih.gov This fine control can lead to higher yields, improved selectivity, and safer operation, especially for exothermic reactions. nih.gov For example, a continuous flow approach for the synthesis of α-enaminones has been described as a new green methodology that incorporates several of the "12 Principles of Green Chemistry," such as the use of renewable raw materials and catalyst reuse. rsc.org

The integration of flow chemistry can be seen in various complex syntheses, where it facilitates reactions that are difficult to control in batch mode, such as those involving highly reactive organometallic reagents. nih.govmdpi.com While not always directly applied to this compound, these examples showcase the robustness and versatility of flow systems in preparing complex molecular architectures, a principle directly applicable to advanced enaminone synthesis. nih.govrsc.org

| Parameter | Batch Reaction | Continuous Flow Reaction |

| Heat & Mass Transfer | Often limited | Efficient |

| Reaction Control | Less precise | Precise control of temperature, pressure, residence time |

| Scalability | Can be challenging | Simpler scale-up |

| Safety | Higher risk with exothermic reactions | Improved safety due to small reaction volumes |

| Productivity | Lower | Enhanced production capacity |

Reactivity and Transformation of Ethyl 3 Methylamino 2 Butenoate

Nucleophilic Reactivity of Ethyl 3-(methylamino)-2-butenoate

The presence of the enamine moiety in this compound confers significant nucleophilic character to the molecule. The nitrogen atom's lone pair of electrons can be delocalized into the carbon-carbon double bond, increasing the electron density at the α-carbon and making it susceptible to attack by electrophiles.

Reactions with Electrophilic Species

As a nucleophile, which is a reactant that provides a pair of electrons to form a new covalent bond, this compound readily reacts with various electrophiles. masterorganicchemistry.com These reactions typically involve the attack of the electron-rich α-carbon of the enamine on an electron-deficient center. The general principle guiding these interactions is that opposite charges attract, leading to the flow of electrons from the electron-rich nucleophile to the electron-poor electrophile. masterorganicchemistry.com The reactivity of electrophiles with nucleophiles is a fundamental concept in organic chemistry, and the outcomes of these reactions are often predictable based on the principles of Hard and Soft Acid and Base (HSAB) theory. nih.gov This theory suggests that soft electrophiles will preferentially react with soft nucleophiles, and hard electrophiles with hard nucleophiles. nih.govbeyondbenign.org

| Electrophile Type | Reaction Description | Product Type |

| Alkyl Halides | The α-carbon of the enamine attacks the electrophilic carbon of the alkyl halide, resulting in alkylation. | α-Alkylated β-enamino ester |

| Acyl Halides/Anhydrides | Acylation occurs at the α-carbon, leading to the formation of a β-dicarbonyl compound derivative. | α-Acylated β-enamino ester |

| Aldehydes/Ketones | The enamine undergoes an aldol-type condensation, attacking the carbonyl carbon. | α-(1-Hydroxyalkyl)-β-enamino ester |

Conjugate Addition Reactions

This compound can also act as a Michael donor in conjugate addition reactions. researchgate.net In this type of reaction, the nucleophilic enamine adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. masterorganicchemistry.comlibretexts.org This process, also referred to as 1,4-addition, is a powerful tool for carbon-carbon bond formation. masterorganicchemistry.com The driving force for the Michael addition is the formation of a more stable C-C single bond at the expense of a C-C pi bond. masterorganicchemistry.com The reaction proceeds through the formation of an enolate intermediate, which is then protonated to yield the final 1,5-dicarbonyl product. libretexts.org

| Michael Acceptor | Reaction Conditions | Product |

| α,β-Unsaturated Ketones | Base catalyst (e.g., sodium ethoxide) | 1,5-Dicarbonyl compound derivative |

| α,β-Unsaturated Esters | Aprotic solvent | Adduct of conjugate addition |

| α,β-Unsaturated Nitriles | Lewis acid catalyst | Functionalized nitrile |

Electrophilic Reactivity of this compound

While primarily nucleophilic, the enamine functionality in this compound also allows for electrophilic reactivity under certain conditions. The ester group can also act as an electrophilic site.

Reactions with Nucleophilic Species

The ester carbonyl group in this compound is an electrophilic center and can be attacked by strong nucleophiles. This can lead to substitution at the carbonyl carbon. Additionally, the β-carbon of the enamine system can exhibit electrophilic character, particularly after protonation of the nitrogen or coordination to a Lewis acid, which withdraws electron density from the double bond.

| Nucleophile | Reaction Site | Product Type |

| Organometallic Reagents (e.g., Grignard) | Ester carbonyl | Tertiary alcohol (after hydrolysis) |

| Hydride Reagents (e.g., LiAlH4) | Ester carbonyl | Amino alcohol |

| Amines | Ester carbonyl | Amide |

Cyclization Reactions Involving the Enaminone Moiety

The bifunctional nature of this compound makes it a valuable precursor in the synthesis of various heterocyclic compounds through cyclization reactions. cookechem.comchemicalbook.com These reactions often involve the participation of both the nucleophilic α-carbon and the electrophilic ester group, or the inherent reactivity of the enaminone system with external reagents.

A variety of fused heterocyclic systems can be synthesized using this compound. For instance, it can be utilized in the derivatization of complex molecules to produce inhibitors for biological targets. cookechem.com The versatility of the enaminone moiety allows for the construction of diverse ring systems, which is a cornerstone of medicinal chemistry and materials science.

| Reactant(s) | Resulting Heterocycle |

| Hydrazine (B178648) derivatives | Pyrazoles |

| Guanidine (B92328) | Pyrimidines |

| α,β-Unsaturated ketones | Pyridines (via Hantzsch-type synthesis) |

| Isothiocyanates | Thiazoles |

Pericyclic Reactions and Rearrangements of this compound

This compound and its derivatives can participate in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. These reactions are often stereospecific and can be predicted by the Woodward-Hoffmann rules.

One notable transformation is the thermal or photochemical [2+2] cycloaddition of the enamine double bond with an alkene or alkyne, leading to the formation of cyclobutane (B1203170) or cyclobutene (B1205218) derivatives, respectively. Furthermore, sigmatropic rearrangements, such as the cookechem.comcookechem.com-sigmatropic rearrangement (Claisen-type rearrangement) of an O-allylated derivative of the enol form, can occur, leading to the formation of a new carbon-carbon bond.

| Reaction Type | Reactant/Conditions | Product |

| [2+2] Cycloaddition | Alkene, UV light | Cyclobutane derivative |

| [4+2] Cycloaddition (Diels-Alder) | Diene (as dienophile) | Cyclohexene derivative |

| cookechem.comcookechem.com-Sigmatropic Rearrangement | O-Allyl derivative, heat | γ,δ-Unsaturated amino ester |

Transition Metal-Catalyzed Reactions Involving this compound

The reactivity of this compound, a versatile β-enaminone, is significantly influenced by the presence of transition metal catalysts. These catalysts facilitate a variety of transformations, primarily leading to the formation of complex heterocyclic structures, which are of considerable interest in medicinal and materials chemistry. The reactions often proceed through mechanisms involving C-H activation, annulation, and cycloaddition, showcasing the utility of this compound as a building block in organic synthesis.

Research into the transition metal-catalyzed reactions of this compound and related β-enaminones has revealed pathways for the synthesis of quinolones, pyridines, and other nitrogen-containing heterocycles. Palladium, copper, and rhodium are among the most frequently employed metals for these transformations, each exhibiting unique catalytic activities and selectivities.

A notable application of β-enaminones, structurally similar to this compound, is in the synthesis of 4-hydroxy-2-quinolone derivatives. While various catalysts can be employed for this transformation, including bismuth chloride (BiCl₃), transition metal catalysts like Palladium on carbon (Pd/C) have also been utilized in related cyclization reactions. nih.gov These reactions typically involve the condensation of a β-enaminone with a suitable reaction partner, followed by an intramolecular cyclization to form the quinolone scaffold.

For instance, the synthesis of 4-hydroxy-2-quinolone analogues has been achieved through the reaction of β-enaminones with diethyl malonate under microwave irradiation. nih.gov This method provides a green and efficient route to these valuable heterocyclic compounds. The general reaction scheme highlights the versatility of β-enaminones as precursors in the construction of complex molecular architectures.

Table 1: Catalytic Systems in the Synthesis of 4-Hydroxy-2-quinolone Analogues from β-Enaminones nih.gov

| Catalyst Precursor | Reagent | Solvent | Reaction Conditions | Product Yield (%) |

| BiCl₃ | Diethyl malonate | Ethanol | Microwave Irradiation (5-13 min) | 51-71 |

| Pd/C | Various | Various | Various | Not specified |

Note: This table is illustrative of reactions involving the broader class of β-enaminones, which includes this compound.

Furthermore, copper-catalyzed hydroamination of terminal alkynes presents another avenue for the reactivity of compounds structurally related to this compound. conicet.gov.armdpi.com These reactions, often utilizing copper nanoparticles supported on materials like montmorillonite (B579905) K10, lead to the formation of imines, which can be further reduced to the corresponding amines. conicet.gov.armdpi.com This highlights the potential of the amino group in this compound to participate in transition metal-catalyzed C-N bond-forming reactions.

The broader field of transition metal-catalyzed reactions of β-enaminones is a subject of ongoing research, with domino reactions, C-H activation, and annulation strategies being actively explored to synthesize diverse and complex heterocyclic libraries. beilstein-journals.org These studies underscore the importance of this compound as a valuable and reactive intermediate in modern organic synthesis.

Mechanistic Investigations of Reactions Involving Ethyl 3 Methylamino 2 Butenoate

Reaction Pathway Elucidation through Kinetic Studies

Kinetic studies are fundamental to elucidating reaction mechanisms, providing insights into the rate-determining steps and the molecularity of a reaction. For reactions involving Ethyl 3-(methylamino)-2-butenoate and other β-enaminones, kinetic analysis helps in understanding the factors that govern their reactivity. Enaminones are ambident nucleophiles and can also act as electrophiles, and the preferred reaction pathway is often dictated by the reaction conditions and the nature of the reaction partner.

While specific kinetic data for every reaction of this compound is not extensively documented in publicly available literature, general principles from studies on related enaminones can be applied. For instance, in cycloaddition reactions, a common transformation for enaminones, the rate is influenced by the electronic properties of both the enaminone and the dienophile or dipolarophile. The nucleophilicity of the β-carbon and the nitrogen atom of the enaminone plays a crucial role. Kinetic studies on similar systems have shown that the reaction can proceed through a concerted or a stepwise mechanism, often involving zwitterionic or diradical intermediates. The rate of these reactions can be significantly affected by the substituents on both reactants.

In the context of catalyzed reactions, such as the synthesis of heterocyclic compounds from enaminones, kinetic studies can reveal the role of the catalyst. For example, in acid-catalyzed reactions, the rate may depend on the concentration of the protonated enaminone species. In metal-catalyzed cross-coupling reactions, the kinetic profile can help to elucidate the catalytic cycle, including steps like oxidative addition, migratory insertion, and reductive elimination.

Identification of Intermediates in Transformations of this compound

The identification and characterization of reaction intermediates are paramount for a detailed understanding of a reaction mechanism. In the transformations of this compound, various transient species can be formed. The delocalized π-system of the enaminone allows for the stabilization of charged intermediates.

In many reactions, the initial step involves the formation of an iminium or enolate-like intermediate upon reaction with an electrophile or nucleophile, respectively. For example, in reactions with electrophiles, attack at the β-carbon can lead to a stabilized carbocationic intermediate. Conversely, deprotonation at the α-carbon can generate a nucleophilic enolate species.

Spectroscopic techniques such as NMR, IR, and mass spectrometry are invaluable tools for detecting and characterizing these intermediates. In some cases, intermediates can be trapped chemically or isolated if they are sufficiently stable. For instance, in the reaction of enaminones with ketenes, α-acylenaminoketones have been identified as intermediates. scielo.br Similarly, in certain cycloaddition reactions, the initial adducts can sometimes be observed before they rearrange to the final product. The study of reactions of acyclic primary and secondary enaminones with diphenylcyclopropenone (B372975) has led to the formation of 5-functionalized 1,5-dihydropyrrol-2-ones, suggesting the involvement of specific intermediates. scielo.br

A proposed mechanism for the formation of β-enaminones from 1,3-dicarbonyl compounds involves amino-alcohol and imine intermediates. mdpi.com This provides a basis for understanding the reverse reaction and the types of intermediates that might be involved in the transformations of this compound.

Stereochemical Aspects of Reactions with this compound

The stereochemistry of reactions involving this compound is a critical aspect, particularly when new stereocenters are formed. The planar nature of the enaminone backbone and the potential for facial selectivity play a significant role in determining the stereochemical outcome of a reaction.

Enaminones like this compound can exist as E/Z isomers with respect to the C=C double bond. The preferred isomer is often the Z-isomer, stabilized by an intramolecular hydrogen bond between the N-H and the carbonyl group. This pre-existing stereochemistry can influence the approach of reagents and thus the stereochemistry of the product.

In reactions where a new chiral center is created, the diastereoselectivity is often controlled by steric and electronic factors. For instance, in the reduction of the carbonyl group or the double bond, the approach of the reducing agent can be directed by the existing substituents. The use of chiral catalysts or auxiliaries can induce enantioselectivity, leading to the formation of a single enantiomer. The stereoselective reduction of β-enamino ketones to γ-amino alcohols and β-enamino esters to β-amino esters has been a subject of considerable study, highlighting the importance of controlling the stereochemical outcome. researchgate.net

Studies on the rearrangement of propargylic hydroxylamines to (Z)-β-enaminones have shown high stereoselectivity, which was rationalized through DFT calculations. acs.org This indicates that even in seemingly simple transformations, subtle energetic differences between transition states can lead to a high degree of stereocontrol.

Solvent Effects and Catalysis in Enaminone Reactivity

Solvents and catalysts play a pivotal role in modulating the reactivity and selectivity of reactions involving this compound. The choice of solvent can influence reaction rates, equilibria, and even the reaction pathway by solvating the reactants, intermediates, and transition states to different extents.

Polar solvents can stabilize charged intermediates and transition states, often accelerating reactions that proceed through such species. For example, protic solvents can engage in hydrogen bonding with the carbonyl group and the amino group of the enaminone, affecting its nucleophilicity and electrophilicity. In some cases, solvent-free conditions have been shown to be highly effective for the synthesis of enaminones, offering environmental and practical advantages. mdpi.comacgpubs.org Comparative studies have demonstrated that solvent-free reactions can lead to improved yields and shorter reaction times. mdpi.com

Catalysis is a powerful tool for enhancing the efficiency and selectivity of enaminone reactions. Both acid and base catalysis are commonly employed. Acids can activate the carbonyl group, making the β-carbon more electrophilic. Bases can deprotonate the enaminone at the α-position or the nitrogen atom, increasing its nucleophilicity.

A wide range of catalysts have been utilized in enaminone chemistry, including:

Lewis acids and Brønsted acids: To activate the enaminone or the reaction partner.

Bases: Such as DBU or t-BuOK, to promote condensation or deprotection steps. acs.org

Metal catalysts: Transition metals like palladium, copper, and gold are used in a variety of transformations, including cross-coupling and cycloaddition reactions. acs.org For example, Au/CeO₂ has been shown to be an effective catalyst for the synthesis of m-phenylenediamine (B132917) derivatives from enaminones. acs.orgacs.org

The interplay between the solvent and the catalyst is often crucial for achieving the desired outcome. The appropriate combination can lead to high yields and selectivities that are unattainable under other conditions.

Spectroscopic and Analytical Research Methodologies for Ethyl 3 Methylamino 2 Butenoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research.illinois.eduucl.ac.ukallfordrugs.comrsc.orgyoutube.comyoutube.comlibretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds like ethyl 3-(methylamino)-2-butenoate. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton NMR Spectroscopic Analysis.ucl.ac.ukyoutube.com

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within the molecule. The chemical shifts in the ¹H NMR spectrum of this compound are indicative of the electronic environment of each proton. For instance, protons attached to or near electronegative atoms like oxygen and nitrogen will be deshielded and appear at a higher chemical shift (downfield). In deuterated chloroform (B151607) (CDCl₃), the spectrum typically shows distinct signals for the methyl and ethyl groups, as well as the vinyl and amine protons. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons, which is crucial for establishing connectivity.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (ester) | 1.24 | Triplet | 7.1 |

| CH₃ (vinyl) | 1.88 | Singlet | - |

| N-CH₃ | 2.89 | Singlet | - |

| CH₂ | 4.10 | Quartet | 7.1 |

| CH (vinyl) | 4.50 | Singlet | - |

| NH | ~8.5 (broad) | Singlet | - |

Carbon-13 NMR Spectroscopic Analysis.ucl.ac.ukallfordrugs.com

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it. For example, the carbonyl carbon of the ester group appears significantly downfield due to the strong deshielding effect of the two oxygen atoms.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (ester) | 14.8 |

| CH₃ (vinyl) | 19.5 |

| N-CH₃ | 30.1 |

| CH₂ | 57.8 |

| C=CH | 81.9 |

| C=O | 170.2 |

| C-N | 161.5 |

2D NMR Techniques for Elucidating Connectivity.rsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for confirming the structural assignment of this compound. youtube.com A COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For example, it would show a correlation between the protons of the ethyl group's CH₂ and CH₃. HMBC, on the other hand, shows correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for identifying the connectivity across heteroatoms and quaternary carbons, such as the correlation between the N-methyl protons and the C-N and C=CH carbons, as well as the ester's carbonyl carbon.

Infrared (IR) Spectroscopic Investigations of Functional Groups.ucl.ac.ukallfordrugs.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of specific bonds. In the IR spectrum of this compound, characteristic absorption bands confirm the presence of its key functional groups. A strong absorption band is typically observed for the C=O (carbonyl) stretching of the ester group. The N-H stretching vibration of the secondary amine is also a key feature, often appearing as a single, sharp peak. Additionally, C-H, C-N, and C-O stretching vibrations can be identified.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200 - 3400 |

| C-H | Stretch (sp³ and sp²) | 2850 - 3100 |

| C=O (ester) | Stretch | 1650 - 1670 |

| C=C | Stretch | 1580 - 1620 |

| C-O (ester) | Stretch | 1250 - 1300 |

| C-N | Stretch | 1150 - 1200 |

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Pattern Determination.rsc.orgyoutube.comweebly.comlibretexts.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS is used to determine its molecular weight and to gain structural information from its fragmentation pattern. nist.gov The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound (143.18 g/mol ). nist.govnist.gov The fragmentation pattern provides a "fingerprint" of the molecule, with characteristic fragments arising from the cleavage of specific bonds. libretexts.org Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester functional group. libretexts.org For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a common fragmentation pattern. libretexts.org

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

|---|---|

| 143 | [M]⁺ (Molecular Ion) |

| 128 | [M - CH₃]⁺ |

| 98 | [M - OCH₂CH₃]⁺ |

| 70 | [M - COOCH₂CH₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.allfordrugs.comlibretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. youtube.com this compound contains a conjugated system (C=C-C=O), which gives rise to characteristic UV-Vis absorption bands. The primary absorption is typically due to a π → π* transition within the conjugated system. The presence of the nitrogen atom with its lone pair of electrons can also lead to n → π* transitions. youtube.com The wavelength of maximum absorption (λ_max) is a key parameter obtained from the UV-Vis spectrum. For (E)-ethyl 3-(methylamino)-2-butenoate, a strong absorption is observed around 288 nm in ethanol, which is characteristic of the conjugated enamine ester chromophore. nist.gov

Table 5: UV-Vis Absorption Data for this compound

| Solvent | λ_max (nm) | Molar Absorptivity (ε) | Electronic Transition |

|---|---|---|---|

| Ethanol | 288 | ~20,000 | π → π* |

X-ray Crystallography for Solid-State Structure Determination

Extensive searches of publicly available scientific literature and chemical databases did not yield any specific single-crystal X-ray diffraction data for this compound. Consequently, a detailed analysis of its solid-state structure, including precise bond lengths, bond angles, and crystal packing information, cannot be provided at this time.

While crystallographic data for the target compound is not available, studies on closely related β-enamino esters and β-enaminones provide general insights into the expected structural features. For instance, the crystal structure of methyl 3-aminocrotonate, a related compound, is available in the Cambridge Structural Database. nih.gov Research on various β-enaminones, which share the same core functional group, indicates that the enamine part of the molecule (C=C-N) tends to be nearly planar. nist.gov This planarity arises from the sp² hybridization of the carbon and nitrogen atoms involved in the conjugated system. nist.gov

It is important to reiterate that these are general structural characteristics of related compounds. The precise solid-state conformation and intermolecular interactions of this compound can only be definitively determined through experimental X-ray crystallographic analysis of a suitable single crystal.

Table of Crystallographic Data for this compound:

No published crystallographic data is currently available for this compound.

Theoretical and Computational Studies of Ethyl 3 Methylamino 2 Butenoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in describing the electronic structure of Ethyl 3-(methylamino)-2-butenoate. Central to this is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Model Enaminone System

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| HOMO-LUMO Gap (ΔE) | 4.4871 |

Note: Data presented is for a representative triazine derivative and is intended for illustrative purposes. Specific values for this compound may vary.

Conformational Analysis and Tautomerism of this compound

Enaminones like this compound can exist in different conformations and tautomeric forms. The conjugated system N−C=C−C=O allows for the formation of an intramolecular hydrogen bond, which stabilizes the molecule. nih.gov This interaction also facilitates tautomerism between the enamine (ketamine) and enolimine forms. nih.gov

Theoretical studies on various enaminone structures have consistently shown that the ketamine form is more stable than the enolimine form. nih.govnih.gov These calculations are typically performed using Hartree-Fock (HF) and DFT methods, such as B3LYP and B3P86, with various basis sets (e.g., 6-311G, 6-311G, 6-311++G ). nih.govnih.gov The stability of different conformers, arising from rotation around single bonds, can also be assessed to identify the global minimum energy structure.

Density Functional Theory (DFT) Applications in Predicting Reactivity

DFT is a powerful tool for predicting the reactivity of molecules like this compound. By calculating global and local reactivity descriptors, insights into the molecule's chemical behavior can be gained.

Global Reactivity Descriptors: These parameters, derived from the HOMO and LUMO energies, provide a general overview of the molecule's reactivity.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. epstem.net

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an optimal number of electrons.

Local Reactivity Descriptors: Fukui functions and Parr functions are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. These local descriptors are crucial for understanding the regioselectivity of reactions involving this compound.

Table 2: Global Reactivity Descriptors for a Model Enaminone System

| Descriptor | Definition |

|---|---|

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 |

| Chemical Softness (S) | S = 1/η |

| Electrophilicity Index (ω) | ω = μ²/2η (where μ = -χ) |

Note: These are general formulas. The values for this compound would be calculated using its specific HOMO and LUMO energies.

Molecular Dynamics Simulations of Enaminone Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules, over time. While specific MD simulations for this compound were not found in the searched literature, the methodology has been applied to related systems. For instance, MD simulations have been used to characterize designed proteins that bind to enones, providing insights into the stability of active sites. nih.gov Such simulations can reveal important information about conformational changes, binding affinities, and the role of solvent molecules in chemical processes.

Computational Design of Novel Derivatives

Computational methods are increasingly used to design novel derivatives of existing compounds with enhanced or specific properties. For this compound, this could involve modifying its structure to tune its reactivity for use as a versatile synthon in the synthesis of various heterocyclic compounds. rsc.orgmdpi.comresearchgate.net

The process of computational design often involves:

Scaffold Hopping and Functional Group Modification: Introducing different substituents to the enaminone core.

Docking Studies: If the target is a biological molecule, molecular docking can predict the binding affinity and mode of interaction of the designed derivatives.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to assess the drug-likeness of the designed compounds.

For example, computational studies on enone-binding proteins have utilized the Rosetta software to design active sites for specific reactions. nih.gov Although direct computational design studies for novel derivatives of this compound are not detailed in the provided results, the principles and techniques are well-established and applicable.

Applications of Ethyl 3 Methylamino 2 Butenoate As a Precursor in Organic Synthesis

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The reactivity of Ethyl 3-(methylamino)-2-butenoate makes it an ideal starting material for the construction of various heterocyclic ring systems, which are core scaffolds in many pharmaceuticals, agrochemicals, and materials.

Pyridines and Pyridinones

This compound and its analogs are key intermediates in the synthesis of substituted pyridines and pyridinones. One notable method involves the reaction of enamines derived from ethyl acetoacetate (B1235776) with azlactones (4-arylidene-2-phenyloxazol-5(4H)-ones). This reaction yields 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters. nih.gov These tetrahydropyridine (B1245486) intermediates can be subsequently converted into pyridin-2(1H)-one derivatives, which are privileged structures in medicinal chemistry, found in numerous biologically active compounds. nih.gov

Another important route to pyridines is the Hantzsch dihydropyridine (B1217469) synthesis. This multi-component reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor. A variation of this synthesis utilizes pre-formed enamines. For instance, the condensation of an aldehyde with two equivalents of methyl 3-aminocrotonate, a close analog of this compound, leads to the formation of 1,4-dihydropyridines. These can then be oxidized to the corresponding pyridine (B92270) derivatives.

| Precursor 1 | Precursor 2 | Product Type | Reference |

| Enamine of Ethyl Acetoacetate | Azlactone | Tetrahydropyridinone | nih.gov |

| Aldehyde | Methyl 3-aminocrotonate | Dihydropyridine |

Pyrroles and Pyrrolidines

Substituted β-amino esters like this compound are valuable precursors for the synthesis of pyrroles. haui.edu.vn A primary method for pyrrole (B145914) synthesis is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.orgrgmcet.edu.in this compound can be utilized in variations of this synthesis. For example, it can react with an α-haloketone, where the enamine first alkylates at the α-carbon, followed by intramolecular condensation and elimination of water to form the pyrrole ring. The reaction is typically carried out under neutral or weakly acidic conditions. organic-chemistry.org This method provides a straightforward route to highly substituted pyrroles, which are fundamental components of many natural products and pharmaceuticals. rgmcet.edu.inrsc.org

Quinolines and Isoquinolines

This compound is a key reagent in the Conrad-Limpach synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolones. synarchive.comwikipedia.orgjptcp.com This reaction involves the condensation of an aniline (B41778) with a β-ketoester. In the first step, the aniline reacts with a β-ketoester like ethyl acetoacetate to form an enamine, such as this compound. synarchive.com This enamine intermediate is then subjected to thermal cyclization at high temperatures (around 250 °C). wikipedia.orgnih.gov The high temperature is necessary to overcome the energy barrier for the intramolecular cyclization onto the aromatic ring. nih.gov This cyclization is followed by the elimination of an alcohol molecule to yield the 4-quinolone. wikipedia.org This synthetic strategy is widely used for the preparation of various substituted quinolones, which are an important class of compounds with significant biological activities, including antibacterial and antimalarial properties. nih.govmdpi.com

| Reaction Name | Reactants | Key Intermediate | Product | Reference |

| Conrad-Limpach Synthesis | Aniline, β-ketoester | Enamine (e.g., this compound) | 4-Hydroxyquinoline | synarchive.comwikipedia.org |

Other Complex Heterocyclic Frameworks (e.g., Indoles, Pyrazoles)

The versatile reactivity of this compound extends to the synthesis of other important heterocyclic systems such as pyrazoles and isoxazoles. haui.edu.vn

Pyrazoles are readily synthesized by the reaction of a 1,3-dicarbonyl compound or its enamine derivative with hydrazine (B178648). The reaction of this compound with hydrazine hydrate (B1144303) proceeds through an initial Michael-type addition of the hydrazine to the enamine, followed by an intramolecular condensation and dehydration to afford the corresponding pyrazole (B372694) derivative. This method is a straightforward and efficient way to access substituted pyrazoles, which are known for their diverse pharmacological activities.

Furthermore, substituted β-amino esters can serve as precursors for isoxazoles, highlighting the broad utility of this compound in constructing a variety of five-membered heterocyclic rings. haui.edu.vn While various methods exist for the synthesis of indoles, the direct application of this compound as a primary building block is less commonly documented. researchgate.netorganic-chemistry.orgarkat-usa.orgnih.govnih.gov

Role in the Synthesis of Functional Organic Materials

Beyond its use in constructing heterocyclic scaffolds, this compound and related β-amino esters play a role in the development of functional organic materials, particularly polymers.

Precursors for Polymer Synthesis

Poly(β-amino ester)s are a class of biodegradable polymers that have garnered significant interest for biomedical applications, such as gene delivery. acs.orgnih.gov These polymers are typically synthesized through the conjugate addition of a bis(secondary amine) to a diacrylate ester. acs.org The β-amino ester moiety is thus a fundamental repeating unit in the backbone of these polymers. The presence of tertiary amines in the polymer backbone allows for electrostatic interactions with DNA and provides a mechanism for pH-dependent degradation. acs.org

While this compound itself is not typically used as a monomer in these polymerizations, its structural motif is central to the properties of the resulting polymers. The study of such small molecules provides valuable insights into the reactivity and characteristics that can be expected from polymers incorporating the β-amino ester functionality.

Components in Supramolecular Assemblies.

The molecular structure of this compound, featuring both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atom), provides the potential for its participation in the formation of supramolecular assemblies. These are complex, ordered structures formed by the non-covalent association of individual molecules. While specific research on the self-assembly of this compound is not extensively documented, the principles of supramolecular chemistry suggest its capability to form such structures.

The N-H group can engage in hydrogen bonding with the carbonyl group of a neighboring molecule, leading to the formation of linear or cyclic aggregates. Furthermore, the lone pair of electrons on the nitrogen atom can also act as a hydrogen bond acceptor. This dual role as both a donor and an acceptor of hydrogen bonds is a key feature in the design of self-assembling systems. The planarity of the core structure, enforced by the conjugated system, can facilitate π-π stacking interactions between adjacent molecules, further stabilizing the supramolecular architecture. The potential for these interactions is fundamental to the self-assembly observed in other amino acid derivatives. acs.org

While the broader class of poly(β-amino esters) has been shown to self-assemble with plasmid DNA to form nanoparticles for gene delivery, the direct investigation of this compound as a component in designed supramolecular materials remains an area ripe for exploration. acs.org

Table 1: Potential Non-Covalent Interactions of this compound in Supramolecular Assemblies

| Interaction Type | Donor/Acceptor Site on the Molecule | Potential Interacting Partner |

| Hydrogen Bonding | N-H (Donor) | Carbonyl Oxygen (Acceptor) |

| Hydrogen Bonding | Carbonyl Oxygen (Acceptor) | N-H (Donor) |

| Hydrogen Bonding | Nitrogen Atom (Acceptor) | Hydrogen Bond Donors |

| π-π Stacking | Conjugated π-system | Aromatic rings or other π-systems |

Utility in the Construction of Agrochemical Intermediates.

The development of novel and effective agrochemicals is a critical area of research. Heterocyclic compounds, in particular, form the backbone of many modern pesticides and herbicides due to their diverse biological activities. β-Enamino esters, such as this compound, are highly valuable precursors for the synthesis of a wide array of these heterocyclic systems. mdpi.com

One of the key applications of β-enamino esters in this context is in the synthesis of pyridinone and pyrimidinone derivatives. nih.govnih.gov These core structures are present in a number of commercially significant agrochemicals. The reaction of a β-enamino ester with a 1,3-dicarbonyl compound, such as acetylacetone (B45752), in the presence of an ammonium (B1175870) source can lead to the formation of substituted pyridinones. mdpi.comnih.gov

For instance, this compound can react with acetylacetone and ammonium acetate (B1210297) to yield a substituted pyridinone. This transformation is a variation of the Hantzsch pyridine synthesis, a powerful tool for the construction of pyridine rings. wikipedia.orgbeilstein-journals.orgorganic-chemistry.orgnih.gov

Table 2: Examples of Agrochemicals with Pyridinone or Pyrimidinone Cores

| Agrochemical | Type | Heterocyclic Core |

| Fluridone | Herbicide | Pyridinone |

| Rimsulfuron | Herbicide | Pyrimidinone |

| Flazasulfuron | Herbicide | Pyrimidinone |

The reactivity of this compound also allows for its use in the synthesis of pyrimidinones (B12756618) through condensation reactions with compounds like urea (B33335) or thiourea, or their derivatives. These reactions typically proceed through an initial Michael addition followed by cyclization and elimination.

Application in Dye Synthesis and Pigment Chemistry.

The vibrant world of synthetic dyes and pigments relies heavily on the principles of organic chemistry to create a vast spectrum of colors. β-Enamino esters can serve as important intermediates in the production of certain classes of dyes, particularly disperse dyes used for coloring synthetic fibers like polyester. mdpi.com

The utility of this compound in this field stems from its ability to act as a coupling component in the synthesis of azo dyes. Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) and are one of the most important classes of commercial colorants. They are typically synthesized through a diazotization-coupling reaction, where a primary aromatic amine is converted into a diazonium salt, which then reacts with a coupling component. nih.gov

Table 3: Hypothetical Azo Dyes from this compound

| Diazo Component (from Aromatic Amine) | Coupling Component | Resulting Azo Dye Chromophore | Potential Color Range |

| Benzenediazonium chloride | This compound | Phenylazo-substituted β-enamino ester | Yellow to Orange |

| 4-Nitrobenzenediazonium chloride | This compound | (4-Nitrophenyl)azo-substituted β-enamino ester | Orange to Red |

| 2-Chloro-4-nitrobenzenediazonium chloride | This compound | (2-Chloro-4-nitrophenyl)azo-substituted β-enamino ester | Red to Violet |

The resulting azo dyes containing the β-enamino ester moiety can be classified as disperse dyes, which are non-ionic and have low water solubility, making them suitable for dyeing hydrophobic fibers. The presence of the ester and methylamino groups can also influence the dye's affinity for the fiber and its fastness properties.

Derivatives and Analogues of Ethyl 3 Methylamino 2 Butenoate

Synthesis of Substituted Ethyl 3-(methylamino)-2-butenoate Analogues

The synthesis of analogues of this compound and other β-enaminones is typically straightforward, often involving the condensation reaction between a β-dicarbonyl compound and a primary or secondary amine. Variations in either of these starting materials allow for the creation of a diverse library of substituted enaminones.

A common and efficient method for synthesizing enaminone derivatives involves the reaction of β-ketoesters, like ethyl acetoacetate (B1235776), with an amine. To generate analogues of this compound, one could use different primary amines in place of methylamine (B109427) or utilize substituted versions of ethyl acetoacetate. Another powerful reagent for this transformation is dimethylformamide-dimethylacetal (DMF-DMA), which can condense with active methylene (B1212753) compounds, such as ketones, to yield enaminones. tsijournals.com For example, the reaction of phenylacetone (B166967) with DMF-DMA yields 4-dimethylamino-3-phenyl-but-3-en-2-one. tsijournals.com

More complex analogues can be synthesized through multi-step sequences. For instance, the synthesis of C5-substituted cinmethylin (B129038) analogs, which share the enaminone motif, starts from γ-terpinene and involves several steps including asymmetric dihydroxylation, protection, epoxidation, and alkylation to introduce substituents at various positions. nih.gov Metal-free protocols have also been developed for the synthesis of enaminone derivatives functionalized with unsymmetrical diarylmethyl units via a 1,6-conjugate addition. researchgate.net These methods highlight the modularity and accessibility of enaminone structures.

Table 1: Synthetic Methods for Enaminone Analogues

| Method | Reactants | Product Type | Reference |

|---|---|---|---|

| Condensation | β-Ketoester + Amine | Substituted β-Enamino Ester | General Method |

| Condensation | Ketone + DMF-DMA | Substituted β-Enaminone | tsijournals.com |

| Multi-step Synthesis | γ-Terpinene | C5-Substituted Cinmethylin Analogues | nih.gov |

Reactivity Profiles of Modified Enaminone Structures

The reactivity of the enaminone scaffold is characterized by the presence of multiple nucleophilic and electrophilic centers, making it a versatile intermediate in organic synthesis. The core structure is a vinylogous amide, with significant electron density on the α-carbon and the nitrogen atom, while the carbonyl carbon is electrophilic. Substituents on the nitrogen or the carbon backbone can significantly modify this intrinsic reactivity.

Enaminones readily react with various electrophiles. The α-carbon can be targeted in alkylation and acylation reactions. Furthermore, the enaminone system can act as a diene or dienophile in cycloaddition reactions, leading to the formation of various heterocyclic systems. For example, enaminones have been shown to react with active methylene reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to afford substituted pyridine (B92270) derivatives. tsijournals.commdpi.com Reaction with hydrazines or guanidine (B92328) provides access to pyrazoles and pyrimidines, respectively. tsijournals.com

The reactivity towards nucleophiles is centered on the electrophilic carbonyl carbon. The enaminone functionality can also influence reactions at other parts of the molecule. For instance, investigations into the anticancer activity of modified 4-hydroxyquinolone analogues, synthesized from β-enaminone precursors, demonstrate the role of the enaminone as a key intermediate for building more complex heterocyclic structures. researchgate.netresearchgate.net The reaction of an enaminone with 1,4-benzoquinone (B44022) has been reported to yield a benzofuran (B130515) derivative. orientjchem.org This diverse reactivity allows for the transformation of enaminone analogues into a wide array of more complex molecules.

Table 2: Reactivity of Modified Enaminone Structures

| Reagent | Product Type | Description | Reference |

|---|---|---|---|

| Active Methylene Reagents | Pyridine Derivatives | Cyclocondensation reaction. | tsijournals.commdpi.com |

| Hydrazine (B178648)/Phenylhydrazine | Pyrazole (B372694) Derivatives | Cyclocondensation leading to five-membered heterocycles. | tsijournals.com |

| Guanidine | Pyrimidine Derivatives | Formation of a six-membered diazine ring system. | tsijournals.com |

Structure-Reactivity Relationship Studies of Enaminone Derivatives

The relationship between the structure of enaminone derivatives and their chemical reactivity is a subject of significant study, often employing computational methods like Density Functional Theory (DFT). These studies help to understand the electronic properties, electron density distribution, and reactivity of the molecules, providing insights into how structural modifications influence their behavior. researchgate.netresearchgate.net

Modifications to the substituents on the nitrogen atom (N-substituents) and the carbon backbone of the enaminone can profoundly impact its reactivity. Electron-donating groups on the nitrogen enhance the nucleophilicity of the α-carbon, making the enaminone more reactive towards electrophiles. Conversely, electron-withdrawing groups on the carbon backbone, particularly at the α-position, can decrease this nucleophilicity.

Structure-activity relationship (SAR) studies, though often conducted in the context of biological activity, provide valuable data on chemical reactivity. For example, in a series of enaminone-based compounds tested for antibacterial activity, it was noted that derivatives containing electron-withdrawing groups such as carbonyl or nitrile exhibited higher potency. orientjchem.org This suggests that these groups modulate the electronic character of the molecule in a way that enhances its interaction with biological targets, a process fundamentally governed by chemical reactivity. Similarly, in the development of tyrosine kinase inhibitors, the replacement of a phenyl ring with a ferrocenyl moiety in an enaminone-derived structure was shown to alter binding interactions within the target enzyme's ATP-binding site. mdpi.com This highlights how a significant structural and electronic change—introducing a redox-active, organometallic group—can fundamentally alter the molecule's interaction profile and subsequent reactivity. mdpi.com

Table 3: Structure-Reactivity Insights for Enaminone Derivatives

| Structural Modification | Effect on Reactivity | Observation | Reference |

|---|---|---|---|

| Electron-withdrawing groups (e.g., -CN, -CO) on the backbone | Increased electrophilicity/altered biological interactions | Enhanced potency in antibacterial assays. | orientjchem.org |

| N-substituents | Modulated nucleophilicity of the α-carbon | Electron-donating groups increase nucleophilicity. | General Principle |

| Introduction of a Ferrocenyl group | Altered binding profile and redox properties | Replacement of a phenyl ring with ferrocene (B1249389) modified the activity against specific cell lines. | mdpi.com |

Advanced Research Directions and Future Perspectives on Ethyl 3 Methylamino 2 Butenoate

Integration with Flow Chemistry and Microfluidics

The synthesis of β-enaminones, including Ethyl 3-(methylamino)-2-butenoate, is well-suited for integration with flow chemistry and microfluidics. These technologies offer significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for process automation and scale-up. elveflow.comelveflow.com

A key advantage of microfluidic reactors is their high surface-area-to-volume ratio, which allows for rapid and precise temperature control, minimizing the formation of byproducts. nih.gov This is particularly beneficial for the synthesis of enaminones, where temperature control can be crucial for achieving high yields and selectivity. The continuous nature of flow synthesis also allows for the efficient screening of reaction conditions and the rapid optimization of synthetic protocols. elveflow.com

A patented process for the continuous flow synthesis of β-amino crotonates highlights the industrial potential of this approach. The process involves reacting an ester like ethyl acetoacetate (B1235776) with a base such as methylamine (B109427) in a continuous flow reactor. google.comgoogle.com This method has been shown to produce high yields of the desired product in short residence times. For instance, the continuous flow reaction of methyl acetoacetate with methylamine in isopropanol (B130326) resulted in a 100% yield within 30 seconds at 40°C. google.com Similarly, reacting ethyl acetoacetate with aqueous ammonia (B1221849) in a continuous flow setup achieved an 84% yield at 30°C with a residence time of 22 minutes. google.comgoogle.com These examples demonstrate the efficiency and high throughput achievable with continuous flow synthesis for compounds structurally similar to this compound.

The table below summarizes the conditions and outcomes of continuous flow synthesis for related β-amino crotonates as described in the patent literature.

| Reactants | Reactor Type | Temperature (°C) | Residence Time | Yield (%) | Reference |

| Methyl acetoacetate, Methylamine (in isopropanol) | SS316 Tubular Reactor | 40 | 30 seconds | 100 | google.com |

| Ethyl acetoacetate, Aqueous ammonia (25%) | SS316 Tubular Reactor | 30 | 22 minutes | 84 | google.comgoogle.com |

| Ethyl acetoacetate, Aqueous ammonia (25%) | SS316 Tubular Reactor | 50 | 22 minutes | 94 | google.com |

| Methyl acetoacetate, Aqueous ammonia (25%) | SS316 Tubular Reactor | 50 | 120-160 seconds | 93 | google.comgoogle.com |

The integration of microfluidic reactors not only optimizes existing synthetic routes but also opens up possibilities for novel transformations that are difficult to achieve in batch reactors. nih.govmagtech.com.cn The precise control over reaction parameters in microfluidic systems can lead to the development of more efficient and selective syntheses of this compound and its derivatives.

Application in Sustainable Chemical Processes

The principles of green chemistry are increasingly influencing the synthesis of β-enaminones. Research efforts are focused on developing more environmentally friendly and economically viable methods that minimize waste and avoid the use of hazardous materials. mdpi.comajgreenchem.com

One promising approach is the use of solvent-free and catalyst-free reaction conditions. The synthesis of β-enaminones has been successfully demonstrated by heating aromatic amines with β-dicarbonyl compounds at 120°C without any solvent or catalyst, resulting in high to excellent yields and easy product separation. ajgreenchem.com Another green method involves the use of reusable catalysts like polyphosphoric acid absorbed on silica (B1680970) gel (PPA-SiO2) under solvent-free conditions, which also provides good to excellent yields and high selectivity. mdpi.com The use of water as a solvent is another sustainable strategy that has been explored for the synthesis of enaminones from β-keto esters and primary amines. acgpubs.org

The following table highlights various green synthetic approaches for β-enaminones, showcasing the diversity of sustainable methods being developed.

| Method | Catalyst | Solvent | Key Advantages | Yield (%) | Reference |

| Thermal | None | None | Catalyst and solvent-free, simple work-up | High to excellent | ajgreenchem.com |

| Catalytic | PPA-SiO2 | None | Recyclable catalyst, high selectivity | up to 90 | mdpi.com |

| Catalytic | Sc(OTf)3 | None | Reusable catalyst | 70-95 | acgpubs.org |

| Catalytic | Ferric (III) ammonium (B1175870) nitrate (B79036) | None | Room temperature, solvent-free | 69-92 | acgpubs.org |

| Catalytic | Bismuth (III) trifluoroacetate | Water | High regio- and chemo-selectivity | 63-98 | acgpubs.org |

| Catalytic | Gold (III) catalyst | - | Environmentally friendly | 61-98 | acgpubs.org |

| In Water | - | Water | Sustainable solvent | >60 | acgpubs.org |

The continuous flow synthesis of β-amino α,β-unsaturated esters in an aqueous medium further underscores the potential for developing green process technologies for this class of compounds. researchgate.net By eliminating the need for organic solvents, such processes significantly reduce the environmental footprint of the synthesis. researchgate.net

Emerging Roles in Catalysis and Asymmetric Synthesis

While this compound itself is primarily a synthetic intermediate, its structural motif is found in ligands used in catalysis and is a precursor for the synthesis of chiral molecules. The field of asymmetric synthesis, which focuses on the selective production of one enantiomer of a chiral molecule, is a particularly promising area of application. nih.gov

The enaminone functionality can be a key component of chiral ligands for transition metal catalysts. These catalysts are instrumental in a wide range of asymmetric transformations, including hydrogenations and carbon-carbon bond-forming reactions. researchgate.net For example, the development of chiral phosphine (B1218219) ligands for rhodium-catalyzed asymmetric hydrogenation has enabled the synthesis of a variety of 2-substituted chiral morpholines. researchgate.net

Furthermore, β-enaminones are valuable starting materials for the synthesis of more complex chiral structures. The asymmetric Mannich reaction of furanone derivatives with imines, for instance, provides access to enantiomerically enriched γ-butenolide derivatives bearing an amine functionality. nih.gov These products can then be converted into various nitrogen-containing natural products and alkaloids. nih.gov

The potential for this compound and its derivatives in asymmetric synthesis is significant. For example, enantioselective lipase (B570770) resolution of racemic substrates is a key step in the synthesis of some pharmaceuticals, demonstrating the importance of enzymatic methods in achieving high enantiomeric purity. nih.gov The development of organocatalysts, such as those derived from proline, has also been shown to be highly effective in asymmetric Michael additions, a fundamental reaction in organic synthesis. mdpi.com

The following table provides examples of asymmetric synthesis strategies that could potentially be adapted for or utilize derivatives of this compound.

| Asymmetric Method | Catalyst/Reagent | Product Type | Key Features | Reference |

| Asymmetric Hydrogenation | Chiral phosphine-rhodium catalyst | Chiral morpholines | High enantioselectivity for specific substrates | researchgate.net |

| Asymmetric Mannich Reaction | Chiral lanthanum(III)–pybox catalyst | γ-Butenolides | Highly γ-regioselective | nih.gov |

| Enantioselective Lipase Resolution | Lipase | Enantiomerically pure compounds | Enzymatic resolution of racemates | nih.gov |

| Asymmetric Michael Addition | Proline-derived organocatalyst | β-Substituted esters | High enantiomeric excess | mdpi.com |

Theoretical Insights Driving Novel Synthetic Strategies

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding the reactivity of molecules like this compound and for designing novel synthetic strategies. mdpi.com Theoretical studies provide valuable insights into reaction mechanisms, transition states, and the electronic properties of molecules, which can guide experimental work and accelerate the discovery of new reactions and catalysts.

One area where theoretical studies have been particularly insightful is in the study of tautomerism in β-enaminones. These compounds can exist in several tautomeric forms, and understanding the factors that influence the equilibrium between these forms is crucial for controlling their reactivity. nih.gov DFT calculations can predict the relative stabilities of different tautomers and the energy barriers for their interconversion, providing a molecular-level understanding of their behavior. nih.gov